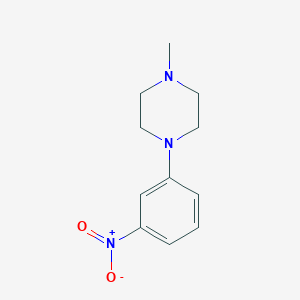

1-Méthyl-4-(3-nitrophényl)pipérazine

Vue d'ensemble

Description

The compound "1-Methyl-4-(3-nitrophenyl)piperazine" is a derivative of piperazine, which is a class of organic compounds that consist of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are of significant interest in pharmaceutical research due to their potential biological activities and applications as intermediates in the synthesis of various drugs.

Synthesis Analysis

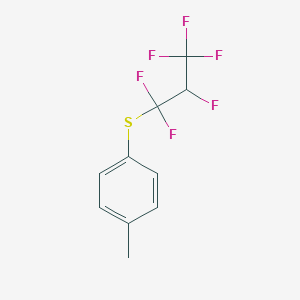

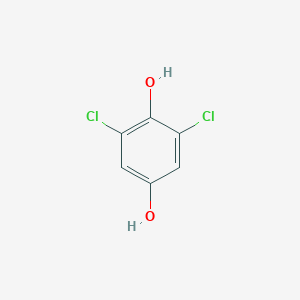

The synthesis of piperazine derivatives often involves the alkylation of piperazine with different substituents. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine includes steps such as alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, with a total yield of 48.2% . Similarly, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in an ethereal solution . These methods highlight the versatility of piperazine chemistry and the ability to introduce various functional groups to the piperazine core.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be characterized by various spectroscopic methods such as IR, NMR, and mass spectrometry. For example, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed by IR and 1H-NMR . The crystal structure of related compounds, such as 2,6-Bis[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol, shows that the piperazine ring can adopt a "perfect chair" conformation, and the substituents can influence the overall geometry of the molecule . The crystallographic study of related triazenes also provides insights into the conformational preferences of the piperazine ring in solid-state .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for their transformation into biologically active molecules or other intermediates. The Mannich reaction is one such reaction used to synthesize novel derivatives of piperazine, as seen in the preparation of compounds with antidepressant and antianxiety activities . The reactivity of the piperazine nitrogen atoms also allows for the formation of salts with different acids, leading to the formation of compounds with distinct supramolecular assemblies .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are crucial for their application in drug development. Thermal and crystallographic studies can provide information on the stability and solid-state packing of these compounds. For instance, the thermal stability of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine was determined by TG–DTA and DSC, and the crystal packing was analyzed through X-ray crystallography, revealing various intermolecular interactions that stabilize the crystal lattice . These properties are essential for understanding the behavior of these compounds under physiological conditions.

Applications De Recherche Scientifique

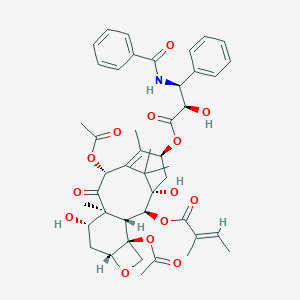

Synthèse de médicaments anticancéreux

Ce composé a été utilisé comme intermédiaire dans la synthèse de médicaments anticancéreux . Les médicaments anticancéreux sont des médicaments qui contrôlent ou tuent les cellules néoplasiques ; utilisés en chimiothérapie.

Inhibiteurs de la transcriptase

C'est également un réactif important pour la synthèse d'inhibiteurs de la transcriptase . Les inhibiteurs de la transcriptase sont un type de médicament antiviral utilisé pour traiter le VIH et l'hépatite B.

Réactifs antifongiques

« 1-Méthyl-4-(3-nitrophényl)pipérazine » est utilisé dans la synthèse de réactifs antifongiques . Ces réactifs sont utilisés pour traiter les infections fongiques.

Ouvreurs de canaux potassiques

Ce composé présente des caractéristiques considérables de rectification courant-tension biomoléculaire, ce qui en fait un réactif clé pour les ouvreurs de canaux potassiques . Les ouvreurs de canaux potassiques sont des médicaments qui induisent l'ouverture des canaux potassiques, conduisant à un efflux d'ions potassium hors de la cellule.

Synthèse de dérivés d'hydrazone contenant de la pipérazine

« this compound » était le matériau de départ dans la synthèse et l'évaluation biologique de dérivés d'hydrazone contenant de la pipérazine . Ces dérivés ont des applications potentielles en chimie médicinale en raison de leur large éventail d'activités biologiques.

Mécanisme D'action

Target of Action

This compound is part of a collection of unique chemicals provided to early discovery researchers , and as such, its specific targets and their roles are still under investigation.

Pharmacokinetics

Its impact on bioavailability, therefore, remains unclear. The compound’s physical properties, such as its melting point (595-625ºC), boiling point (3519ºC at 760mmHg), and density (1198g/cm3), may influence its pharmacokinetic profile .

Safety and Hazards

1-Methyl-4-(3-nitrophenyl)piperazine is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Propriétés

IUPAC Name |

1-methyl-4-(3-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-12-5-7-13(8-6-12)10-3-2-4-11(9-10)14(15)16/h2-4,9H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRKKCDXJIXWHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70478671 | |

| Record name | 1-methyl-4-(3-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148546-97-8 | |

| Record name | 1-methyl-4-(3-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

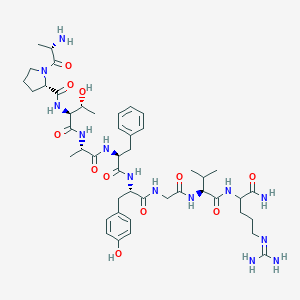

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol](/img/structure/B128259.png)

![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate](/img/structure/B128262.png)

![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate](/img/structure/B128266.png)